2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Beschreibung
Historical Development and Significance
The pyrazolo[3,4-d]pyrimidine scaffold was first synthesized in the mid-20th century as part of efforts to develop purine analogs for antiviral and anticancer applications. Early work focused on its structural similarity to adenine, the core component of adenosine triphosphate (ATP), which enabled competitive binding at kinase active sites. By the 1990s, researchers recognized its potential as a kinase inhibitor scaffold, leading to systematic explorations of substitutions at positions 1, 4, and 5. The 2001 discovery that pyrazolo[3,4-d]pyrimidines inhibit Src family kinases marked a turning point, establishing their role in targeting tyrosine kinase-driven cancers. Subsequent decades saw derivatives progress to clinical trials, with structural optimizations addressing selectivity and resistance mechanisms in EGFR-mutated cancers.
Structural Classification Within Heterocyclic Chemistry
Pyrazolo[3,4-d]pyrimidines belong to the bicyclic heteroaromatic systems, characterized by a pyrazole ring fused at positions 3 and 4 to a pyrimidine ring (Figure 1). This arrangement creates three distinct regions for functionalization:
- Position 1 : Typically substituted with aryl or alkyl groups to modulate hydrophobic interactions.
- Position 4 : Oxygen or sulfur atoms here influence hydrogen bonding with kinase hinge regions.
- Position 5 : Flexible linkers (e.g., acetamide) connect to secondary pharmacophores targeting allosteric pockets.
Table 1: Comparative Structural Features of Related Heterocycles
| Heterocycle | Ring System | Hydrogen Bond Donors/Acceptors | Key Therapeutic Targets |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Pyrazole + Pyrimidine | 2 donors, 3 acceptors | EGFR, VEGFR, Src kinases |
| Imidazo[1,2-a]pyrazine | Imidazole + Pyrazine | 1 donor, 4 acceptors | GABA receptors, PDE inhibitors |
| Purine | Imidazole + Pyrimidine | 3 donors, 4 acceptors | Adenosine receptors, kinases |
The scaffold’s planar geometry and electron-rich regions enable π-π stacking and dipole interactions within kinase ATP-binding pockets.
Relationship to Purine Scaffolds
As a purine isostere, pyrazolo[3,4-d]pyrimidine replaces the imidazole ring of adenine with pyrazole, altering hydrogen-bonding capacity while maintaining complementary shape to kinase domains. Key differences include:
- Reduced basicity : Pyrazole’s pKa (~2.5) versus imidazole’s pKa (~7.0) decreases protonation under physiological conditions.
- Enhanced metabolic stability : The absence of imidazole’s labile N-CH-N moiety reduces oxidative degradation.
- Tunable hydrophobicity : Aryl substitutions at position 1 improve membrane permeability compared to purines.
These modifications enable selective inhibition of mutant EGFR isoforms (e.g., T790M) that develop resistance to first-generation purine-based inhibitors like erlotinib.
Biological Relevance of the Pyrazolopyrimidine Core
Pyrazolo[3,4-d]pyrimidines exhibit polypharmacology across multiple oncogenic targets:
Kinase Inhibition
- EGFR : Derivatives like compound 12b (IC~50~ = 0.016 µM against EGFR^WT^) bind to the hinge region via N1 and N8 atoms, displacing ATP.
- VEGFR : Substitutions at position 5 block angiogenesis by inhibiting vascular endothelial growth factor signaling.
- mTOR : Bulky hydrophobic groups at position 1 enhance affinity for the FRB domain, modulating cell proliferation.
Apoptotic Induction
Mechanistic studies show upregulation of pro-apoptotic BAX (8.8-fold) and G2/M cell cycle arrest in A549 lung carcinoma cells at nanomolar concentrations.
Table 2: Representative Biological Activities of Pyrazolo[3,4-d]Pyrimidines
| Derivative | Target | IC~50~ (µM) | Cell Line Activity (IC~50~, µM) |
|---|---|---|---|
| Erlotinib | EGFR^WT^ | 0.006 | A549: 12.3 |
| Compound 12b | EGFR^WT^ | 0.016 | A549: 8.21 |
| Compound 74 | mTOR | 0.009 | Leukemia: 1.2 |
Position of Target Compound in Medicinal Chemistry Research
The investigational compound 2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide incorporates strategic modifications to address EGFR resistance:
- 4-Chlorophenyl at position 1 : Enhances hydrophobic contact with Leu788 in EGFR^T790M^, a common resistance mutation.
- 4-Fluorophenyl at N1 : Fluorine’s electronegativity stabilizes aryl-protein interactions via halogen bonding.
- Acetamide linker : Bridges to the ribose-binding pocket, mimicking ATP’s sugar moiety while improving solubility.
Molecular docking predicts stronger binding to EGFR^T790M^ (ΔG = -9.8 kcal/mol) versus wild-type (-8.2 kcal/mol) due to optimized van der Waals contacts with Met790. Current research focuses on balancing kinase selectivity with pharmacokinetic properties, leveraging the scaffold’s capacity for multi-target engagement.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-13-3-1-12(2-4-13)9-17(27)24-25-11-22-18-16(19(25)28)10-23-26(18)15-7-5-14(21)6-8-15/h1-8,10-11H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSQLINSCGZKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article explores its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 393.81 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds similar to 2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties:
- Growth Inhibition : In vitro assays show that the compound exhibits a mean growth inhibition (GI%) of approximately 43.9% across various cancer cell lines, indicating its broad-spectrum anticancer activity .
- IC50 Values : The compound has shown promising IC50 values in specific cancer models. For instance, in renal carcinoma cell lines (RFX 393), the IC50 was reported at 11.70 µM, suggesting effective cytotoxicity compared to standard chemotherapeutic agents like Staurosporine .
Cell Cycle and Apoptosis
The compound has been observed to induce cell cycle arrest in the G0–G1 phase, leading to reduced progression into the S phase. This was evidenced by a notable increase in G0–G1 phase populations from 57.08% in control groups to 84.36% upon treatment with the compound .
Comparative Studies
A comparative analysis of structurally related compounds reveals that those with similar pyrazolo-pyrimidine frameworks also exhibit significant biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine | Anticancer activity |
| Compound B | Thiazole derivatives | Antimicrobial properties |
| Compound C | Quinoxaline derivatives | Analgesic effects |
This table illustrates the diversity of biological activities associated with similar structural motifs, emphasizing the potential for further development based on this compound's framework.
Case Studies
In a recent study involving pyrazolo derivatives, compounds structurally akin to 2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide were evaluated for their inhibitory effects on CDK2 and TRKA. The results indicated that these compounds could serve as dual inhibitors, enhancing their therapeutic potential against various cancers .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step route starting with cyclization of pyrazole precursors, followed by functionalization with chlorophenyl and fluorophenyl groups. Key steps include:
- Nucleophilic substitution to attach the 4-chlorophenylacetamide moiety.
- Cyclocondensation under reflux with catalysts like POCl₃ or using microwave-assisted methods to form the pyrazolo[3,4-d]pyrimidine core . Optimization strategies:
- Solvent selection (e.g., DMF for polar intermediates, toluene for reflux conditions).
- Temperature control (60–120°C) to balance reaction rate and byproduct formation.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions .
- HPLC: Monitors reaction progress and purity, with C18 columns and acetonitrile/water gradients recommended .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., m/z 423.08 for [M+H]⁺) .
Q. What in vitro assays are used to evaluate its biological activity?
- Kinase inhibition assays: ATP-binding site competition studies using fluorescence polarization or radiometric methods .
- Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substituent variation: Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl ring improves target binding affinity .
- Scaffold hopping: Replacing the pyrazolo-pyrimidine core with thieno-pyrimidine alters selectivity for kinases like EGFR or VEGFR .
- Molecular docking: Predicts binding modes using software like AutoDock Vina, correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) that may affect IC₅₀ values .
- Orthogonal validation: Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics if SPR data conflicts .
Q. How is crystallography employed to determine its 3D structure and binding interactions?
- Single-crystal X-ray diffraction: Requires high-purity crystals grown via slow evaporation (e.g., in dichloromethane/hexane). SHELX programs refine structures, revealing dihedral angles and hydrogen-bonding networks critical for activity .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?
- Rodent models: Assess oral bioavailability and half-life using LC-MS/MS for plasma concentration tracking .
- Toxicogenomics: RNA-seq identifies off-target effects in liver/kidney tissues at therapeutic doses .
Methodological Considerations
Q. How to address low solubility in aqueous buffers during biological testing?
- Co-solvent systems: Use DMSO (≤0.1%) or cyclodextrin-based formulations to maintain compound stability .
- Prodrug design: Introduce phosphate esters at the acetamide group for enhanced hydrophilicity .
Q. What computational tools predict metabolic stability and metabolite formation?
- ADMET Predictors: Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
- MetaSite: Identifies probable metabolic hot spots, such as the pyrimidine ring .
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